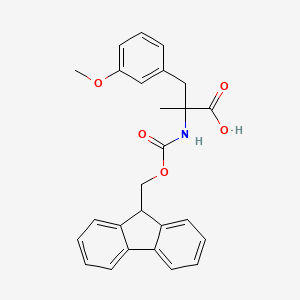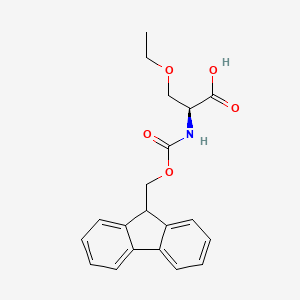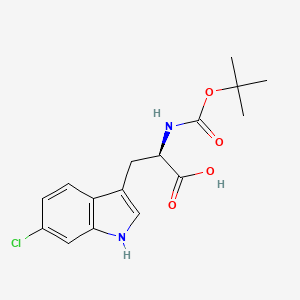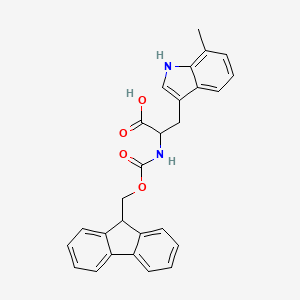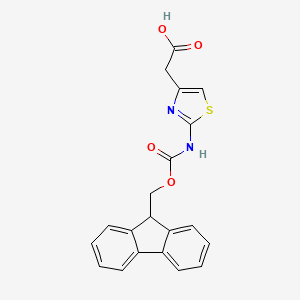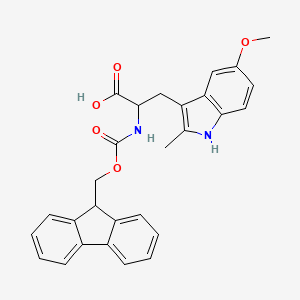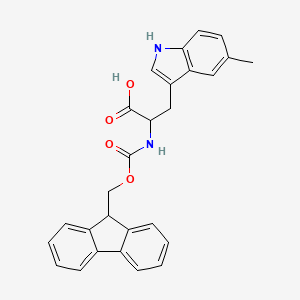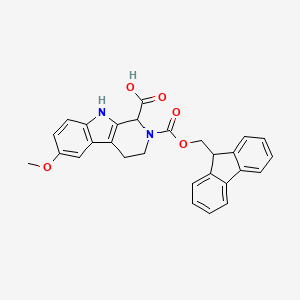![molecular formula C6H4ClN3 B1390503 6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 63725-51-9](/img/structure/B1390503.png)
6-chloro-1H-pyrazolo[3,4-b]pyridine
Descripción general
Descripción
6-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It has a molecular weight of 153.57 . This compound is solid in its physical form .
Synthesis Analysis
1H-Pyrazolo[3,4-b]pyridines, including 6-chloro-1H-pyrazolo[3,4-b]pyridine, can be synthesized from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .
Physical And Chemical Properties Analysis
6-Chloro-1H-pyrazolo[3,4-b]pyridine is a solid compound . It has a molecular weight of 153.57 . The storage temperature for this compound is at room temperature .
Aplicaciones Científicas De Investigación
-
Biomedical Applications
- Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- The compounds have been studied for their biological activity, with a focus on their substitution pattern and synthesis .
- The methods used for their synthesis often start from a preformed pyrazole or pyridine .
- The results of these studies have shown that these compounds have a wide range of pharmacological properties .
-
Synthesis of Derivatives
- Comprehensive data reported from 2017 to 2021 have systematized the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- The methods for synthesis are organized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
- The results of these studies have contributed to the development of new synthetic strategies for these compounds .
-
PPARα Activation
-
Design and Synthesis of Novel Pleuromutilin Derivatives
- 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain has been used in the design and synthesis of novel pleuromutilin derivatives .
- The methods of application involve the design and synthesis of these derivatives .
- The results of these studies have contributed to the development of new pleuromutilin derivatives .
-
Antiviral and Analgesic Activity
- 1H-pyrazolo[3,4-d]pyrimidines, a group that includes 6-chloro-1H-pyrazolo[3,4-b]pyridine, have been studied for their antiviral and analgesic activity .
- The methods of application involve the design and synthesis of these compounds .
- The results of these studies have contributed to the development of new antiviral and analgesic drugs .
-
Treatment of Male Erectile Dysfunction and Hyperuricemia
- 1H-pyrazolo[3,4-d]pyrimidines have also been used in the treatment of male erectile dysfunction and hyperuricemia .
- The methods of application involve the design and synthesis of these compounds .
- The results of these studies have contributed to the development of new drugs for the treatment of these conditions .
-
Anxiolytic Drugs
- Pyrazolo[3,4-b]pyridine derivatives have been studied as part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate .
- The methods of application involve the design and synthesis of these compounds .
- The results of these studies have contributed to the development of new anxiolytic drugs .
-
Treatment of Pulmonary Hypertension
Safety And Hazards
Propiedades
IUPAC Name |
6-chloro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYLBGYCSAJFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670279 | |
| Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
63725-51-9 | |
| Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1h-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


